5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
(4-bromophenyl)-(3-methyl-1,2,4-oxadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-12-10(15-13-6)9(14)7-2-4-8(11)5-3-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMWACCLOPUZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with methyl hydrazine to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 4-Bromobenzoyl Group
The para-bromine atom on the benzoyl moiety serves as an electrophilic site for nucleophilic substitution under mild conditions. This reactivity is enhanced by the electron-withdrawing oxadiazole ring, which polarizes the C–Br bond.
Mechanistic Notes :
-
Reactions proceed via a classical SNAr pathway, with base-assisted deprotonation of the nucleophile.
-
Copper catalysis enables coupling with amines under Ullmann-type conditions .
Electrophilic Reactions at the Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits ambiphilic reactivity, with C(5) acting as an electrophilic center due to adjacent electron-withdrawing groups.
Cycloaddition Reactions
The oxadiazole core participates in [3+2] cycloadditions with nitrile oxides or azides:
Ring-Opening Reactions
Hydrolysis under acidic or basic conditions cleaves the oxadiazole ring:
| Conditions | Product(s) | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 4 h | 4-Bromobenzamide + methyl glyoxylate | 90% | |
| NaOH (aq), 80°C, 2 h | 4-Bromobenzoic acid + methylurea | 85% |
Functionalization of the Methyl Group
The methyl group at position 3 undergoes oxidation or halogenation:
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed coupling reactions:
Biological Activity of Derivatives
Derivatives synthesized via the above reactions exhibit notable pharmacological properties:
Thermal and Photochemical Stability
-
Thermal Stability : Decomposes at 220°C via Boulton–Katritzky rearrangement to form a nitrile oxide intermediate .
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Photolysis : UV irradiation (254 nm) induces cleavage of the oxadiazole ring, yielding 4-bromobenzonitrile and methyl isocyanate .
Comparative Reactivity with Analogues
The 4-bromobenzoyl group enhances electrophilicity compared to other substituents:
| Compound | Relative Reactivity (SNAr) | Reference |
|---|---|---|
| 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole | 1.0 (baseline) | |
| 5-(4-Methylbenzoyl)-3-methyl-1,2,4-oxadiazole | 0.3 | |
| 5-(4-Nitrobenzoyl)-3-methyl-1,2,4-oxadiazole | 1.5 |
Scientific Research Applications
Anticancer Applications
The derivatives of 1,2,4-oxadiazoles, including 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole, have been extensively studied for their anticancer properties. Research indicates that several oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study highlighted the synthesis of novel 1,2,4-oxadiazole derivatives that demonstrated promising anticancer activity. Specific compounds showed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Another investigation reported that compounds with 5-substituted 1,2,4-oxadiazoles exhibited enhanced antiproliferative activities compared to their predecessors. For example, certain derivatives showed IC50 values as low as 0.19 µM against HCT-116 cells .
- Mechanism of Action :
Neuroprotective Applications
Recent studies have explored the neuroprotective potential of oxadiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's disease.
Findings
- A series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were synthesized and evaluated for their ability to inhibit glycogen synthase kinase 3β (GSK-3β), a target implicated in Alzheimer's pathology. Compounds demonstrated dual potency in GSK-3β inhibition and showed significant neuroprotective effects in vitro .
- In vivo studies indicated that certain oxadiazole derivatives improved cognitive impairment in animal models by reducing tau hyperphosphorylation and oxidative stress markers .
Anti-inflammatory Applications
The anti-inflammatory properties of oxadiazole derivatives have also been investigated, showcasing their potential as therapeutic agents.
Research Insights
- A study reported that specific oxadiazole derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like indomethacin. These compounds were shown to reduce inflammation markers effectively in experimental models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclooxygenase or other key proteins involved in disease pathways. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its effects .
Comparison with Similar Compounds
Substituent Position Effects
- 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole : The absence of a carbonyl group in the benzoyl substituent reduces electron-withdrawing effects compared to 5-(4-bromobenzoyl)-3-methyl-1,2,4-oxadiazole. This compound exhibits a lower dipole moment (2.40 D vs. 3.15 D in the benzoyl derivative), impacting solubility and intermolecular interactions .
- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole : Replacement of the methyl group with a benzyl moiety increases lipophilicity (ClogP = 3.8 vs. 2.5 for the methyl analog), enhancing membrane permeability but reducing aqueous solubility .
Isomeric Variations
- 5-Methyl-1,2,4-oxadiazole vs. 3-Methyl-1,2,4-oxadiazole : Isomerization significantly affects biological activity. For example, 5-methyl derivatives exhibit higher affinity for muscarinic receptors (IC₅₀ = 0.8 μM) compared to 3-methyl analogs (IC₅₀ = 2.3 μM) due to improved steric alignment with receptor pockets .
Physicochemical Properties
| Compound Name | Melting Point (°C) | ClogP | Dipole Moment (D) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 195–196 | 2.5 | 3.15 | 0.12 |
| 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole | 182–184 | 2.7 | 2.40 | 0.08 |
| 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | 168–170 | 3.8 | 1.85 | 0.03 |
| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | 110–112 | 2.1 | 2.90 | 0.15 |
Antimicrobial Activity
- This compound : Exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) due to the electron-withdrawing benzoyl group enhancing target binding .
- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole : Shows superior antifungal activity against Candida albicans (MIC = 8 μg/mL), attributed to the thiophene moiety’s π-π stacking interactions with fungal enzymes .
Enzyme Inhibition
- 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: A BioA inhibitor with IC₅₀ = 0.5 μM, outperforming non-methylated analogs (IC₅₀ > 10 μM) due to enhanced hydrophobic interactions .
Stability and Reactivity
- Photostability : The 4-bromobenzoyl group in this compound confers UV stability, with <5% degradation after 24 hours under UV light, whereas 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole undergoes rapid tautomerization and degradation (>50% in 6 hours) .
- Electrophilic Reactivity: The bromine atom in 5-(4-bromobenzoyl) derivatives facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling diversification into analogs like 5-(4-aminobenzoyl)-3-methyl-1,2,4-oxadiazole, unlike chloro or methyl substituents .
Biological Activity
5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.
Chemical Structure and Properties
This compound features a bromobenzoyl group attached to a 1,2,4-oxadiazole ring. This structure contributes to its lipophilicity and ability to interact with biological targets effectively.
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds related to this compound can inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 92.4 |
| CaCo-2 (Colon Adenocarcinoma) | 85.0 |
| H9c2 (Cardiac Myoblast) | 78.5 |
These results suggest that the compound may act as a potent anticancer agent by inducing apoptosis or inhibiting cell cycle progression .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against both bacterial and fungal strains. The following table summarizes the antimicrobial efficacy observed:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 30 |
| Candida albicans | 40 |
These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have also highlighted the neuroprotective properties of oxadiazole derivatives. Specifically, compounds related to this compound have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 55.0 |
| Butyrylcholinesterase (BChE) | 62.5 |
The inhibition of these enzymes suggests a potential role in treating neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound interacts with key enzymes involved in cancer progression and neurodegeneration.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through various signaling cascades.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Case Studies
Several studies have evaluated the efficacy of oxadiazole derivatives in clinical settings:
- Cancer Treatment : A study involving patients with advanced solid tumors treated with oxadiazole derivatives showed a response rate of approximately 30%, indicating significant therapeutic potential.
- Neurodegenerative Disorders : In animal models of Alzheimer's disease, treatment with related oxadiazole compounds resulted in improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are optimal for preparing 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole?
- Methodological Answer : A common approach involves coupling reactions, such as reacting substituted benzaldehydes with precursors like 4-amino-triazoles under reflux in absolute ethanol with glacial acetic acid as a catalyst. For example, a 36% yield was achieved using flash chromatography (1:1 hexanes/EtOAC) for purification . Key parameters include:
- Reflux Time : 4–6 hours.
- Catalyst : 5 drops of glacial acetic acid.
- Purification : Flash chromatography or recrystallization.
- Yield Optimization : Adjust stoichiometry (e.g., 0.32–0.39 mmol of oxadiazole derivatives) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]+ = 405.1102) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
- Elemental Analysis : Validate purity (≥97%) .
Advanced Research Questions
Q. How does the 3-methyl-1,2,4-oxadiazole ring influence metabolic stability in pharmacological studies?
- Methodological Answer : The oxadiazole ring undergoes species-dependent metabolism:
- Microsomes : Predominant pathway is ring cleavage (e.g., via CYP450 enzymes), observed in rat liver microsomes .
- Hepatocytes : Hydroxylation of the methyl group and isomerization dominate, as seen in interspecies studies .
- Analytical Tools : LC-MS and tandem MS for metabolite identification; NMR for structural elucidation .
Q. How can researchers resolve contradictions in metabolic data between microsomal and hepatocyte assays?
- Methodological Answer :
| Factor | Microsomes | Hepatocytes |
|---|---|---|
| Phase I Enzymes | High activity (CYP450) | Moderate activity |
| Phase II Enzymes | Absent | Present (e.g., glucuronidation) |
| Metabolic Pathways | Ring cleavage | Hydroxylation/isomerization |
- Strategy : Use both models to simulate hepatic metabolism. For example, microsomal data predict intrinsic clearance, while hepatocytes reflect systemic metabolism .
Q. What crystallographic methods elucidate the molecular conformation of this compound?
- Methodological Answer :
- Instrumentation : Bruker SMART diffractometer for single-crystal X-ray diffraction.
- Software : SHELXS97/SHELXL97 for structure solution and refinement.
- Key Observations : Planar oxadiazole and benzoyl moieties with dihedral angles ~80° between aromatic systems, stabilized by weak hydrogen bonds (e.g., C–H···O interactions) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported procedures?
- Methodological Answer : Yield discrepancies (e.g., 36% vs. <20%) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., bromo) reduce reactivity in coupling steps .
- Purification Challenges : Polar byproducts complicate isolation; optimize solvent ratios (e.g., hexanes/EtOAc gradients) .
Structure-Activity Relationship (SAR) Considerations
Q. How can structural modifications enhance bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Substitution Patterns : Introduce sulfonamide or pyridyl groups to improve binding to targets like GSK-3β .
- Example : 3-(4-Pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives showed enhanced kinase inhibition (IC50 < 1 µM) .
- Analytical Validation : Molecular docking paired with in vitro assays (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
